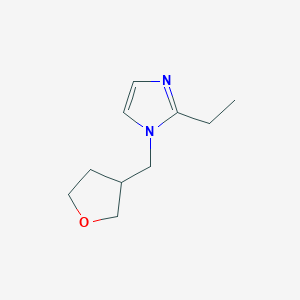
2-Pyrazol-1-ylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazol-1-ylpyridine-4-carboxamide, also known as PP2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PP2 is a small molecule inhibitor that has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying cellular signaling pathways.
Mecanismo De Acción
2-Pyrazol-1-ylpyridine-4-carboxamide selectively inhibits the activity of certain protein kinases, including Src family kinases and Abl kinases. By inhibiting these kinases, 2-Pyrazol-1-ylpyridine-4-carboxamide disrupts cellular signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical effects of 2-Pyrazol-1-ylpyridine-4-carboxamide include the inhibition of protein kinase activity, as well as the modulation of downstream signaling pathways. The physiological effects of 2-Pyrazol-1-ylpyridine-4-carboxamide vary depending on the specific cellular context, but can include inhibition of cell growth and proliferation, modulation of synaptic plasticity and memory formation, and modulation of immune cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Pyrazol-1-ylpyridine-4-carboxamide in lab experiments is its selectivity for certain protein kinases, which allows for more precise manipulation of cellular signaling pathways. However, one limitation of using 2-Pyrazol-1-ylpyridine-4-carboxamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 2-Pyrazol-1-ylpyridine-4-carboxamide. One area of interest is the development of more selective and potent inhibitors of specific protein kinases. Another area of interest is the use of 2-Pyrazol-1-ylpyridine-4-carboxamide in combination with other therapeutic agents to enhance their efficacy. Additionally, there is ongoing research into the potential use of 2-Pyrazol-1-ylpyridine-4-carboxamide in the treatment of various diseases, including cancer and autoimmune disorders.
In conclusion, 2-Pyrazol-1-ylpyridine-4-carboxamide is a valuable tool for studying cellular signaling pathways and has potential applications in various fields of scientific research. Its selectivity for certain protein kinases makes it a valuable tool for manipulating cellular signaling pathways, but its potential off-target effects must be carefully considered when interpreting experimental results. Ongoing research into the development of more selective inhibitors and the potential therapeutic applications of 2-Pyrazol-1-ylpyridine-4-carboxamide is likely to yield further insights into its mechanisms of action and potential applications.
Métodos De Síntesis
2-Pyrazol-1-ylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyrazole and pyridine derivatives. The most commonly used method for synthesizing 2-Pyrazol-1-ylpyridine-4-carboxamide involves the reaction of 2-bromo-5-nitropyridine with 3,5-dimethylpyrazole, followed by reduction with palladium on carbon and subsequent reaction with 4-aminobenzoic acid.
Aplicaciones Científicas De Investigación
2-Pyrazol-1-ylpyridine-4-carboxamide has been extensively studied for its potential applications in cancer research, as well as in the fields of neuroscience and immunology. In cancer research, 2-Pyrazol-1-ylpyridine-4-carboxamide has been shown to inhibit the activity of certain protein kinases that are involved in tumor growth and metastasis. In neuroscience, 2-Pyrazol-1-ylpyridine-4-carboxamide has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, 2-Pyrazol-1-ylpyridine-4-carboxamide has been shown to modulate the activity of immune cells, making it a potential therapeutic agent for autoimmune diseases.
Propiedades
IUPAC Name |
2-pyrazol-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)7-2-4-11-8(6-7)13-5-1-3-12-13/h1-6H,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLBPZALZAMYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazol-1-ylpyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)

![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)


![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)

